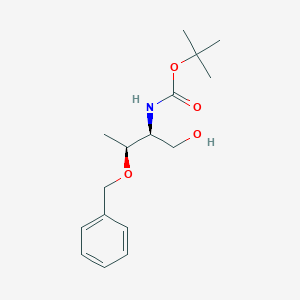

![molecular formula C13H20N2O2 B112138 [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester CAS No. 180147-34-6](/img/structure/B112138.png)

[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

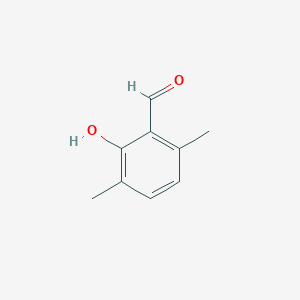

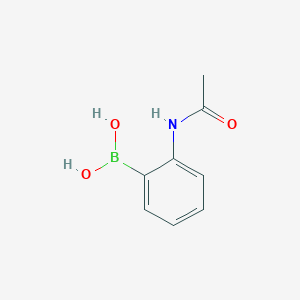

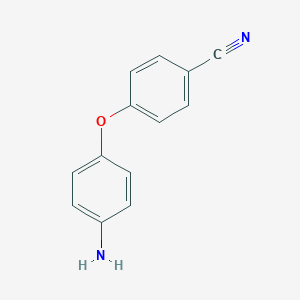

“[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester” is a unique chemical compound with the empirical formula C13H20N2O2 . It has a molecular weight of 236.31 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string of the compound isNC1=C(CCNC(OC(C)(C)C)=O)C=CC=C1 . This provides a linear representation of the compound’s structure. Chemical Reactions Analysis

While specific chemical reactions involving “[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester” are not available, the Suzuki–Miyaura (SM) cross-coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . It’s possible that this compound could participate in such reactions.Physical And Chemical Properties Analysis

“[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester” is a solid compound . Its molecular weight is 236.31 . It has a melting point of 90 - 91 °C .Aplicaciones Científicas De Investigación

Toxicity and Carcinogenicity Studies

The ethyl ester of carbamic acid, commonly known as ethyl carbamate or urethane, is a chemical found at low levels in many fermented foods and beverages. Its presence has raised health concerns due to its genotoxic and carcinogenic nature in various species like mice, rats, hamsters, and monkeys. The World Health Organization’s International Agency for Research on Cancer classified it as "probably carcinogenic to humans" in 2007. Extensive studies have been conducted on its formation mechanisms, concentration levels in different foods and beverages, and methods for its determination and reduction in food products (Weber & Sharypov, 2009).

Biodegradation and Environmental Fate

Ethyl tert-butyl ether (ETBE) is another compound related to the ethyl ester of carbamic acid. Research on ETBE focuses on its biodegradation and environmental fate, particularly in soil and groundwater. Studies have identified microorganisms capable of degrading ETBE aerobically as a carbon and energy source or via cometabolism. The understanding of ETBE's biodegradation pathways, the microorganisms involved, and their genetic characteristics has expanded, though comprehensive knowledge about anaerobic biodegradation pathways and in situ degradation rates remains limited (Thornton et al., 2020).

Neuroprotective and Antioxidant Activities

Ethyl ferulate, a phenylpropanoid, has garnered attention for its anti-inflammatory, antioxidant, and neuroprotective activities. Despite its known pharmacological activities, ethyl ferulate remains underexplored in the pharmaceutical and nutraceutical industries. Scientific and technological prospecting has highlighted its potential uses and the importance of further exploring its therapeutic applications (Cunha et al., 2019).

Anticancer Potential

Cinnamic acid and its derivatives have been of interest due to their anticancer potentials. These compounds offer multiple reactive sites chemically, making them crucial in medicinal research as traditional and recent synthetic antitumor agents. Though they have a rich medicinal tradition, cinnamic acid derivatives' potentials in anticancer research have been underutilized, prompting a comprehensive review of their synthesis, biological evaluation, and role in anticancer research (De, Baltas, & Bedos-Belval, 2011).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-6-4-5-7-11(10)14/h4-7H,8-9,14H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAJUZPLCXKIRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591579 |

Source

|

| Record name | tert-Butyl [2-(2-aminophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester | |

CAS RN |

180147-34-6 |

Source

|

| Record name | tert-Butyl [2-(2-aminophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

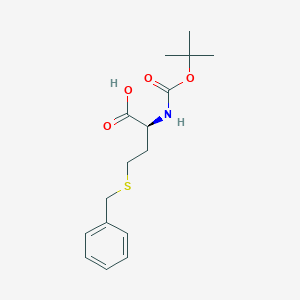

![tert-Butyl [4,4'-bipiperidine]-1-carboxylate](/img/structure/B112094.png)